molecular formula C22H38O3P2 B11829913 di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide

di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide

Cat. No.: B11829913
M. Wt: 412.5 g/mol
InChI Key: FKHJAXVNWDSMMO-SIBVEZHUSA-N
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Description

Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is a complex organic compound featuring multiple tert-butyl groups and a phosphine oxide moiety

Preparation Methods

The synthesis of di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide typically involves multi-step organic reactionsIndustrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The phosphine moiety can be oxidized to form phosphine oxide.

    Substitution: The tert-butyl and isopropoxy groups can participate in substitution reactions under appropriate conditions.

    Reduction: The compound can be reduced using specific reagents to modify its functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its phosphine oxide and tert-butyl groups. These interactions can influence various biochemical pathways and molecular processes, depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other phosphine oxides and tert-butyl-substituted organic molecules. Compared to these, di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is unique due to its specific structural arrangement and combination of functional groups.

Properties

Molecular Formula

C22H38O3P2

Molecular Weight

412.5 g/mol

IUPAC Name

(2S,3S)-3-tert-butyl-2-ditert-butylphosphoryl-4-propan-2-yloxy-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C22H38O3P2/c1-15(2)24-16-13-12-14-17-18(16)26(20(3,4)5)19(25-17)27(23,21(6,7)8)22(9,10)11/h12-15,19H,1-11H3/t19-,26-/m0/s1

InChI Key

FKHJAXVNWDSMMO-SIBVEZHUSA-N

Isomeric SMILES

CC(C)OC1=CC=CC2=C1[P@@]([C@H](O2)P(=O)(C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)OC1=CC=CC2=C1P(C(O2)P(=O)(C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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